molecular formula C8H16FN B13578937 N-(2-fluoroethyl)cyclohexanamine

N-(2-fluoroethyl)cyclohexanamine

Cat. No.: B13578937
M. Wt: 145.22 g/mol
InChI Key: ZKDLVKWHIHOHSH-UHFFFAOYSA-N
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Description

N-(2-fluoroethyl)cyclohexanamine is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a cyclohexane ring attached to an amine group, with a 2-fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-fluoroethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with 2-fluoroethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{Cyclohexylamine} + \text{2-Fluoroethyl Halide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of aniline derivatives in the presence of cobalt or nickel-based catalysts. This method ensures high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-(2-fluoroethyl)cyclohexanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A similar compound without the fluoroethyl group, used in the production of other organic compounds and as a corrosion inhibitor.

    N-(2-chloroethyl)cyclohexanamine: Similar structure but with a chloroethyl group instead of a fluoroethyl group, used in different synthetic applications.

Uniqueness

N-(2-fluoroethyl)cyclohexanamine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H16FN

Molecular Weight

145.22 g/mol

IUPAC Name

N-(2-fluoroethyl)cyclohexanamine

InChI

InChI=1S/C8H16FN/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7H2

InChI Key

ZKDLVKWHIHOHSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCF

Origin of Product

United States

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